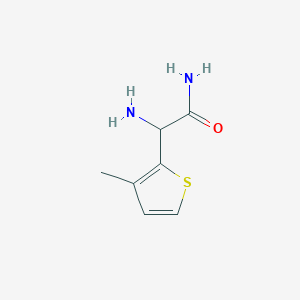

2-Amino-2-(3-methylthiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

2-amino-2-(3-methylthiophen-2-yl)acetamide |

InChI |

InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10) |

InChI Key |

QIENIEYASRFEBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Amino 2 3 Methylthiophen 2 Yl Acetamide Analogs

General Synthetic Routes for 2-Aminothiophene-Based Scaffolds

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. Several named reactions provide versatile pathways to this heterocyclic system.

Gewald Reaction for Thiophene (B33073) Synthesis and its Adaptations

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. researchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable acrylonitrile (B1666552) intermediate. This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. The versatility of the Gewald reaction is enhanced by the wide availability of starting materials and the generally mild reaction conditions. researchgate.net

The classical Gewald synthesis has been adapted to produce a wide array of substituted 2-aminothiophenes. For instance, variations in the activated nitrile component, such as using cyanoacetic acid esters, malonodinitrile, or benzoylacetonitrile, lead to the corresponding 3-alkoxycarbonyl-, 3-cyano-, or 3-benzoyl-2-aminothiophenes. nih.gov A notable extension involves the use of cyanoacetone to synthesize 3-acetyl-2-aminothiophenes. nih.gov Modern adaptations also focus on improving efficiency and environmental friendliness, with methods like microwave irradiation and ball-milling being employed to reduce reaction times and avoid the use of solvents. wikipedia.orgsciforum.net

| Starting Materials | Key Reagents | Product Type | Noteworthy Adaptations |

|---|---|---|---|

| Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base (e.g., amine) | Polysubstituted 2-Aminothiophene | The foundational method for 2-aminothiophene synthesis. wikipedia.org |

| Arylacetaldehydes, α-Cyanoester | Elemental Sulfur, Morpholine | 5-Substituted 2-Aminothiophenes | Microwave-assisted synthesis improves yields and reaction times. organic-chemistry.org |

| Ethyl acetoacetate, Malononitrile | Elemental Sulfur | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Solvent-free and catalyst-free ball-milling offers a green chemistry approach. sciforum.net |

| Cyanoacetone, α-Mercaptoaldehyde dimers | Triethylamine | 3-Acetyl-2-aminothiophenes | An extension of the reaction's scope to produce novel building blocks. nih.gov |

Condensation Reactions in Thiophene Derivatives Synthesis

Beyond the Gewald reaction, other condensation strategies are instrumental in constructing the thiophene ring. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comnih.gov This method is a direct route to thiophenes, although it does not directly install the 2-amino group.

The Fiesselmann thiophene synthesis offers another route, involving the condensation of thioglycolic acid derivatives with compounds such as α,β-acetylenic esters or β-keto esters. This can be considered an extension of the Woodward condensation. Additionally, acid-catalyzed condensation of thiophene itself with ketones can lead to the formation of dithienylalkanes and other more complex structures, demonstrating the reactivity of the thiophene ring towards electrophilic substitution. rsc.org These reactions are typically faster for five-membered heteroaryl compounds like thiophene compared to benzene (B151609) derivatives due to higher electron density. nih.gov

| Reaction Name | Key Reactants | Sulfur Source | Resulting Structure |

|---|---|---|---|

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted Thiophenes. pharmaguideline.com |

| Fiesselmann Thiophene Synthesis | Thioglycolic acid derivatives, β-Keto esters | Reactant contains sulfur | 3-Hydroxy-2-thiophenecarboxylic acids. |

| Acid-Catalyzed Condensation | Thiophene, Ketones | Not applicable (thiophene is a reactant) | Dithienylalkanes and related compounds. rsc.org |

Synthesis of 2-Aminoacetamide Moieties and Related Acetamide (B32628) Structures

The construction of the 2-aminoacetamide portion of the target molecule requires careful management of the amine functionality and efficient formation of the amide bond.

Amino Protection and Deprotection Strategies

In multi-step syntheses, particularly in peptide chemistry, protecting the amino group is crucial to prevent unwanted side reactions. libretexts.org An ideal protecting group should be easy to introduce, stable under the conditions of subsequent reaction steps, and readily removable under mild conditions. libretexts.org Carbamates are the most common class of amine-protecting groups. masterorganicchemistry.com

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | BOC | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong acid (e.g., HCl, Trifluoroacetic Acid). masterorganicchemistry.com |

| Carbobenzyloxy | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H2, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | FMOC | FMOC-Cl or FMOC-OSu | Base (e.g., Piperidine). libretexts.org |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Strong acid or base (generally stable). libretexts.org |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or base (more stable than Ac). libretexts.org |

Amidation and Aminolysis Techniques

The formation of the amide bond (amidation) is a fundamental transformation in organic chemistry. A direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.org Common methods include converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling reagents. N-acylation using an acyl chloride or anhydride is a direct method that often provides high yields.

In peptide synthesis, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate amide bond formation between a protected amino acid and the free amine of another. libretexts.org Aminolysis, the reaction of an ester with an amine or ammonia, is another route to amides. youtube.com While direct aminolysis of simple esters can be slow, it can be an effective method under certain conditions. More advanced methods for peptide synthesis, including enzymatic reactions and chemical ligation techniques, have also been developed to achieve high efficiency and selectivity. nih.gov

Strategies for Integrating Thiophene and Acetamide Fragments within Hybrid Compounds

The creation of hybrid molecules like 2-Amino-2-(3-methylthiophen-2-yl)acetamide involves the strategic coupling of the pre-synthesized or in-situ generated thiophene and aminoacetamide components. A common approach would be the N-acylation of a 2-amino-2-(3-methylthiophen-2-yl)amine intermediate with an appropriately protected acetic acid derivative, followed by deprotection.

Alternatively, the synthesis can be designed to form the amide bond first. For example, a protected α-amino acid can be coupled with an amine to form a protected aminoacetamide. This fragment can then be elaborated to construct the thiophene ring, although this is often a more complex route. The synthesis of related structures, such as N-aminophthalimides derived from α-amino acids, demonstrates the use of acetamide precursors in building more complex heterocyclic systems. nih.gov The synthesis of various bioactive molecules containing both thiophene and amide functionalities often involves coupling a thiophene-containing carboxylic acid with an amine or vice-versa, utilizing standard amidation protocols. researchgate.netresearchgate.net The key is to orchestrate the sequence of bond formations and the use of protecting groups to ensure the desired connectivity and avoid unwanted side reactions.

Molecular Hybridization for Multifunctional Ligand Design

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with the potential for improved affinity, selectivity, or a multi-target profile, addressing complex diseases more effectively. The 2-aminothiophene scaffold is an excellent candidate for this approach. researchgate.netresearchgate.net

Researchers have successfully created hybrid molecules by linking 2-aminothiophene derivatives with other biologically active moieties. For instance, a hybrid molecule was synthesized by combining a natural betulonic acid core with a peptidomimetic fragment containing a thiophene-2-carboxylate (B1233283) moiety. researchgate.net Another example involves the creation of pyrazolone-thiadiazole hybrids. A specific derivative, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was synthesized in a two-stage process. mdpi.com This complex molecule demonstrates the integration of a substituted thienylacetamide with a pyrazolone-thiadiazole unit, aiming to create compounds with potential anti-inflammatory properties. mdpi.com Similarly, thiophene-triazole hybrid analogs have been developed as potent and selective kinase inhibitors for anticancer applications. researchgate.net

The synthesis of these hybrids often involves multi-step reactions. For example, the creation of 2-aminoselenophene-indole hybrids was achieved by reacting a Gewald adduct with substituted indolic aldehydes in the presence of an acetic acid catalyst. mdpi.com This general strategy can be adapted to link the this compound core with various other pharmacophoric groups to explore multifunctional ligands.

Table 1: Examples of Molecular Hybridization Strategies

| Hybrid Type | Constituent Pharmacophores | Synthetic Approach | Potential Application | Reference |

| Betulonic Acid Hybrid | Betulonic Acid, Thiophene-2-carboxylate | Multi-step synthesis involving an azide (B81097) intermediate. | Not specified | researchgate.net |

| Pyrazolone-Thiadiazole Hybrid | Tetrahydrobenzothiophene, Acetamide, Pyrazolone, Thiadiazole | Two-stage protocol involving in-situ generation of a thiolate and subsequent reaction with a chloro-acetamide derivative. | Anti-inflammatory (5-LOX inhibitor) | mdpi.com |

| Indole Hybrid | 2-Aminoselenophene, Indole | Reaction of a Gewald adduct with substituted indolic aldehydes using an acid catalyst. | Antileishmanial | mdpi.com |

| Triazole Hybrid | Thiophene, Triazole | Not detailed | Anticancer (PI3K inhibitor) | researchgate.net |

Formation of Substituted Thienylacetamide Derivatives

The formation of substituted thienylacetamide derivatives is a fundamental process for creating analogs of this compound. The amide bond (R–CO–NHR) is a crucial functional group in many pharmaceuticals and biological molecules. nih.gov A common and effective method for forming this bond is through N-acylation, which typically involves the reaction of a carboxylic acid (or its activated form) with an amine. nih.gov

A well-documented synthesis is that of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This two-step process begins with the activation of 2-(thiophen-2-yl)acetic acid by converting it into its more reactive acyl chloride form, 2-(thiophen-2-yl)acetyl chloride, often using thionyl chloride. nih.gov In the second step, this activated acyl chloride is reacted with 2-aminothiophene-3-carbonitrile (B183302) in the presence of a base like triethylamine. The reaction mixture is stirred for several hours, after which the product can be isolated by filtration and purified by crystallization. nih.gov

This synthetic protocol is highly adaptable. By substituting the starting materials—the specific 2-aminothiophene and the thiophene-acetic acid derivative—a diverse library of substituted thienylacetamide compounds can be generated for further study. For instance, starting with this compound, the primary amino group could be acylated with various substituted acyl chlorides to explore structure-activity relationships.

Chemical Modifications and Derivatization Approaches for Structure-Activity Exploration

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. This involves systematically modifying the chemical structure and evaluating the impact of these changes on biological activity. nih.govnih.gov For analogs of this compound, modifications can be targeted at the thiophene ring, the acetamide nitrogen, and the alpha-carbon.

Substituent Effects on the Thiophene Ring within Acetamide Derivatives

The electronic properties of the thiophene ring can be significantly altered by introducing various substituents, which in turn influences the molecule's interaction with biological targets. Substituents are broadly classified as electron-donating (activating) or electron-withdrawing (deactivating) groups. youtube.com

The nature of the substituent affects the molecule through inductive and resonance effects. A theoretical analysis of substituent effects across different molecular spacers, including polythiophenyls, has shown that the strength of these effects decays as the distance from the point of substitution increases. nih.gov However, the thiophene ring is an efficient transmitter of these electronic effects. For example, in a series of 2-aminothiophene derivatives designed as antileishmanial agents, modifications at the C-3, C-4, and C-5 positions of the thiophene ring were explored. mdpi.com The study found that the presence and size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions were important for modulating activity, highlighting the impact of steric and electronic properties. mdpi.com Similarly, the introduction of an amino group at a specific position on an aromatic ring has been shown to be critical for the biological activity of other classes of compounds. ncku.edu.tw

Table 2: Influence of Thiophene Ring Substituents in Related Scaffolds

| Scaffold | Position of Modification | Substituent Type | Observed Effect | Reference |

| 2-Aminothiophene | C-4 and C-5 | Cycloalkyl/Piperidinyl chains | Modulated antileishmanial activity, indicating importance of size and nature of substituents. | mdpi.com |

| 2-Aminothiophene | C-3 | Cyano group | Found to be non-essential for antileishmanial activity in some derivatives. | mdpi.com |

| Benzophenone (B1666685) | Ortho position to carbonyl | Amino group | Integral for increased growth inhibition in antimitotic agents. | ncku.edu.tw |

Modifications to the Acetamide Nitrogen and Alpha-Carbon in Related Scaffolds

Beyond the thiophene ring, the acetamide portion of the molecule offers key sites for chemical modification. These include the acetamide nitrogen and the alpha-carbon (the carbon atom between the thiophene ring and the carbonyl group).

Modifications at the acetamide nitrogen can be achieved through N-alkylation or by forming secondary or tertiary amides. In the context of fentanyl analogs, which feature a related propionamide (B166681) structure, substitutions on the piperidine (B6355638) ring nitrogen dramatically alter the pharmacological profile. wikipedia.org This principle can be applied to thienylacetamides, where adding different groups to the acetamide nitrogen could influence properties like solubility, stability, and receptor binding.

The alpha-carbon and its substituents are also critical. In many biologically active molecules, the stereochemistry and nature of substituents at the alpha-position are crucial for activity. For example, in certain potent fentanyl analogs, the addition of a methyl group to the carbon alpha to the amide carbonyl creates a chiral center and can significantly affect potency and receptor binding. wikipedia.org Similarly, introducing substituents at the alpha-carbon of this compound would create chiral analogs. The synthesis and separation of these stereoisomers would be a critical step in SAR exploration, as different enantiomers or diastereomers often exhibit vastly different biological activities. Synthesis of such derivatives might involve starting from a modified amino acid or employing stereoselective synthetic routes.

Computational Chemistry and Molecular Modeling of 2 Amino 2 3 Methylthiophen 2 Yl Acetamide and Derivatives

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to elucidate the fundamental electronic properties and reactivity of molecules. These theoretical calculations offer a detailed picture of the molecular landscape, guiding further experimental research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is frequently applied to study the molecular and electronic properties of novel compounds. nih.govnih.gov For derivatives of thiophene (B33073) and acetamide (B32628), DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are performed to optimize molecular geometries and compute various electronic parameters. nih.govsemanticscholar.orgnih.gov

Studies on related thiophene derivatives have utilized DFT to determine properties such as dipole moment, ionization potential, electron affinity, and global hardness. nih.govmdpi.com These parameters provide valuable information on the reactive behaviors of the molecules. nih.gov For instance, in a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT was used to understand its detailed electronic properties, including chemical potential and hardness. nih.gov Similarly, quantum chemical computations on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives were performed to analyze their molecular structure and electronic properties. nih.gov The calculated bond lengths and angles from DFT are often found to be in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Examples of DFT-Calculated Properties for Thiophene Derivatives

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Ionization Potential (I) | The energy required to remove an electron. | Relates to the molecule's ability to act as an electron donor. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added. | Relates to the molecule's ability to act as an electron acceptor. nih.gov |

| Global Hardness (η) | A measure of resistance to change in electron distribution. nih.gov | Indicates the stability and reactivity of the molecule. nih.gov |

This table is illustrative and based on general findings for thiophene derivatives from the cited literature.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and likely to be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov In various studies on thiophene derivatives, the HOMO-LUMO gap is calculated to predict their stability and potential bioactivity. nih.govsemanticscholar.org For example, in a computational study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were analyzed to understand the intramolecular interactions responsible for the stability of the compounds. semanticscholar.org The distribution of these orbitals across the molecule can also indicate the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: HOMO-LUMO Energy Gaps and Related Properties for Thiophene Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) | Implication |

|---|---|---|---|---|

| Stable Thiophene Derivative | Lower (more negative) | Higher (less negative) | Large | High stability, low reactivity nih.gov |

| Reactive Thiophene Derivative | Higher (less negative) | Lower (more negative) | Small | Low stability, high reactivity nih.govresearchgate.net |

This table represents general trends observed in computational studies of thiophene derivatives as described in the cited sources.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.gov

For derivatives of 2-Amino-2-(3-methylthiophen-2-yl)acetamide, molecular docking simulations are used to predict how they might interact with biological targets. These simulations can identify the most likely binding poses and the key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

In studies of related acetamide derivatives, docking has been used to elucidate the mechanism of bond formation between the ligand and amino acid residues in the active site of an enzyme. nih.govresearchgate.net For example, the acetamide group itself can act as a hydrogen bond donor and acceptor, which is a crucial feature for binding to many biological targets. The thiophene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

A primary goal of molecular docking is to identify the specific active site or binding pocket on an enzyme where a ligand is likely to bind. mdpi.com By analyzing the docked poses, researchers can pinpoint the key amino acid residues that form the binding cavity and interact with the ligand. semanticscholar.org

For instance, in docking studies of thiophene-based inhibitors with enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), specific residues such as Gly35, Leu39, Phe44, and Tyr130 were identified as forming van der Waals contacts and π-π interactions with the ligand. nih.gov Similarly, studies on acetamide derivatives targeting the reverse transcriptase enzyme have identified key hydrophobic amino acids like Valine and Methionine, as well as polar residues like Tyrosine, within the binding pocket. researchgate.net This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Modeling Utilizing Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to build mathematical models that describe these relationships.

For thiophene acetamide derivatives, computational SAR can be employed to understand how modifications to the molecular structure affect its interaction with a target and, consequently, its biological activity. By analyzing a series of related compounds, researchers can identify key structural features or physicochemical properties that are either beneficial or detrimental to activity.

Computational SAR studies often begin by calculating a range of molecular descriptors for each compound in a series. These descriptors can include electronic properties (from DFT), steric properties (molecular size and shape), and hydrophobic properties. These descriptors are then used to build a predictive model. For example, a study on acetamide derivatives as anti-HIV drugs used DFT-calculated properties and interaction energies with an active site residue (tyrosine) to understand their potency. nih.govresearchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules and prioritizing synthetic efforts.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminothiophene-3-carbonitrile (B183302) |

| 2-(thiophen-2-yl)acetic acid |

| 2-(thiophen-2-yl)acetyl chloride |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide |

| 3-phenylpropanoic acid |

| Ethyl-2-amino-4-methyl thiophene-3-carboxylate |

| Dorzolamide |

| Tioconazole |

| PF-4989216 |

| CGS 21680 |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) |

In Silico Studies to Inform Compound Design

In silico studies play a pivotal role in modern drug discovery by enabling the design of novel compounds with desired pharmacological profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches. For thiophene-containing compounds, including derivatives of this compound, computational methods such as Density Functional Theory (DFT) and molecular docking are frequently employed to guide their design.

DFT calculations are a cornerstone of computational investigations into thiophene derivatives, providing deep insights into their electronic structure and reactivity. For instance, in a study on the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations using the B3LYP exchange and correlation functions with a 6-311++G(d,p) basis set were conducted to analyze its molecular geometry and electronic properties. nih.gov Such studies help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These quantum chemical parameters are crucial for predicting how a molecule will interact with biological targets. For example, the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for designing derivatives of this compound that can effectively interact with specific biological targets, such as enzymes or receptors implicated in disease. In research concerning N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, molecular docking was used to investigate its binding mode with a lung cancer protein (PDB entry 1x2j), revealing key interactions that contribute to its biological activity. bohrium.comnih.gov Similarly, for derivatives of 2-(thiophen-2-yl)acetic acid, docking studies have been instrumental in identifying potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov These studies often reveal crucial interactions like hydrogen bonds and π-π stacking, which guide the modification of the lead compound to enhance binding affinity. researchgate.net

The design of novel derivatives is often guided by a fragment-based approach, where different chemical moieties are computationally evaluated and then synthetically incorporated into a core scaffold. This strategy was successfully used in the development of 4-(Thiophen-2-yl)butanamides, where in silico-guided rational drug design led to the synthesis of potent and selective TRPV1 agonists. researchgate.net By analyzing the interactions of a lead compound within the binding site of a target protein, medicinal chemists can make informed decisions about which functional groups to add or modify to improve potency and selectivity.

| Computational Method | Application in Compound Design of Thiophene Derivatives | Key Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO, MEP). | Understanding of chemical reactivity, stability, and interaction sites. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Fragment-Based Design | In silico screening and combination of chemical fragments. | Rational design of novel derivatives with improved pharmacological profiles. |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the crystalline state. | Elucidation of crystal packing and stability. |

Correlation of Computational Descriptors with Biological Activity

A key objective of computational chemistry in drug discovery is to establish a quantitative structure-activity relationship (QSAR), which correlates the structural or physicochemical properties of a series of compounds with their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis.

For thiophene derivatives, various computational descriptors have been shown to correlate with their biological activities, such as antimicrobial, antioxidant, and anticancer effects. bohrium.com Electronic descriptors derived from DFT calculations, such as the HOMO and LUMO energies, electronegativity, and global hardness, are often used in QSAR models. For example, a lower HOMO-LUMO gap can indicate higher reactivity, which in some cases, correlates with enhanced biological activity. nih.gov

In the study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, computational analyses were performed alongside experimental evaluations of its antioxidant and antimicrobial properties. nih.govacs.org The findings revealed that the molecule possesses significant antioxidant and antimicrobial activities, which can be rationalized by its electronic structure and potential for interaction with biological macromolecules. nih.govacs.org

QSAR studies on related heterocyclic compounds, such as thiazole (B1198619) derivatives, have successfully identified key molecular descriptors that influence their inhibitory activity against enzymes like 5-lipoxygenase. laccei.org These models, often developed using multiple linear regression or machine learning algorithms, can predict the biological activity (pIC50) based on a combination of descriptors. laccei.org For a series of 2-aminothiazole (B372263) derivatives, it was found that the introduction of specific side chains, guided by an understanding of their structural and electronic properties, led to improved anticancer activity. nih.gov

The following table presents a hypothetical correlation between computational descriptors and the predicted biological activity of a series of this compound derivatives, based on findings for analogous compounds.

| Derivative | HOMO (eV) | LUMO (eV) | LogP | Predicted Biological Activity (IC50, µM) |

| Parent Compound | -5.8 | -0.9 | 1.5 | 15.2 |

| Derivative A (electron-donating group) | -5.5 | -0.7 | 1.8 | 10.5 |

| Derivative B (electron-withdrawing group) | -6.2 | -1.3 | 1.2 | 25.8 |

| Derivative C (increased lipophilicity) | -5.9 | -1.0 | 2.5 | 8.1 |

| Derivative D (hydrogen bond donor) | -5.7 | -0.8 | 1.4 | 12.3 |

This data illustrates how modifications to the core structure of this compound can influence its electronic properties (HOMO/LUMO energies) and lipophilicity (LogP), which in turn are predicted to affect its biological potency. Such correlative studies are essential for the rational optimization of lead compounds.

In Vitro Biological Activities and Molecular Mechanisms of 2 Amino 2 3 Methylthiophen 2 Yl Acetamide Analogs

Antileishmanial Activity

The global health burden of leishmaniasis, a parasitic disease with limited and often toxic treatment options, has spurred the search for novel therapeutic agents. Analogs of 2-Amino-2-(3-methylthiophen-2-yl)acetamide have shown promise in this area, exhibiting potent activity against Leishmania parasites through multiple mechanisms.

Efficacy against Leishmania Promastigotes and Axenic Amastigotes

Studies have demonstrated that 2-amino-thiophene derivatives are effective against both the promastigote (the motile, flagellated form in the insect vector) and the axenic amastigote (the intracellular, non-motile form in the mammalian host) stages of Leishmania amazonensis. nih.gov A number of these compounds have been identified as promising candidates, exhibiting significant antileishmanial activity with low toxicity to murine macrophages and human red blood cells. nih.gov For instance, specific analogs, such as SB-44, SB-83, and SB-200, have shown notable efficacy against promastigotes and amastigotes. nih.gov The thiophenic derivative SB-200, in particular, has demonstrated effectiveness in inhibiting the growth of various Leishmania species, including Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values in the low micromolar range. japsonline.com

| Compound | Target Species | Target Stage | IC50 (µM) |

| SB-200 | L. braziliensis | Promastigote | 4.25 japsonline.com |

| SB-200 | L. major | Promastigote | 4.65 japsonline.com |

| SB-200 | L. infantum | Promastigote | 3.96 japsonline.com |

| SB-200 | L. infantum | Amastigote | 2.85 japsonline.com |

| SB-44 | L. amazonensis | Promastigote | 7.37 nih.gov |

| SB-83 | L. amazonensis | Promastigote | 3.37 nih.gov |

Mechanisms of Parasite Cell Death Induction

The leishmanicidal effect of these 2-amino-thiophene derivatives appears to be mediated through the induction of an apoptosis-like cell death process in the parasites. nih.gov This programmed cell death is a controlled mechanism that leads to the elimination of the parasite without causing significant inflammation. Evidence for this includes DNA fragmentation, a key hallmark of apoptosis, observed in parasites treated with these compounds. nih.gov For the derivative SB-200, the antipromastigote effect is also associated with a loss of cell membrane integrity and significant morphological alterations. japsonline.com

Immunomodulatory Effects on Murine Macrophages

Beyond their direct parasiticidal activity, these compounds also exhibit immunomodulatory effects on host immune cells. nih.gov Macrophages are the primary host cells for Leishmania amastigotes, and modulating their response is a key strategy for controlling the infection. Certain 2-amino-thiophene derivatives have been shown to significantly reduce the infection index of macrophages. nih.gov This reduction is associated with an increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), as well as nitric oxide (NO). nih.gov These molecules are crucial for the activation of macrophages to kill intracellular parasites.

Target Identification and Inhibition of Trypanothione Reductase (TryR) Activity

A key molecular target for the antileishmanial activity of these compounds is believed to be Trypanothione Reductase (TryR). nih.gov This enzyme is unique to trypanosomatid parasites, including Leishmania, and is essential for their survival as it protects them from oxidative stress. Docking studies have suggested that 2-amino-thiophene derivatives can bind to and inhibit the activity of TryR, leading to an accumulation of reactive oxygen species and subsequent parasite death. nih.gov This selective targeting of a parasite-specific enzyme makes it an attractive therapeutic strategy, potentially reducing toxicity to host cells.

Anticonvulsant Activity

In addition to their antiprotozoal properties, derivatives containing the 3-methylthiophen-2-yl moiety have been investigated for their potential as anticonvulsant agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and side-effect profiles.

Influence on Voltage-Gated Sodium Channels in Neuronal Models

The mechanism of action for the anticonvulsant effects of some of these analogs involves the modulation of voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability associated with seizures. In vitro studies on hybrid compounds containing a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione structure have demonstrated a moderate but balanced inhibition of neuronal voltage-sensitive sodium channels (site 2). nih.gov This suggests that these compounds can stabilize the inactivated state of the sodium channels, thereby reducing the firing rate of neurons and preventing seizure propagation. The pyrrolidine-2,5-dione ring, a known pharmacophore in many anticonvulsant drugs, combined with the thiophene (B33073) ring, appears to contribute to this mechanism of action. nih.gov

| Compound Class | Proposed Mechanism of Action |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Moderate and balanced inhibition of neuronal voltage-sensitive sodium channels (site 2) nih.gov |

Modulation of L-Type Calcium Channels

While direct studies on this compound's effect on L-type calcium channels are not extensively detailed in the available literature, research into related thiophene-containing compounds provides insights into their potential as calcium channel modulators. The thiophene scaffold is a recurring motif in compounds designed to interact with various biological targets, including ion channels. The structural characteristics of thiophene derivatives, such as their electronic properties and ability to form specific interactions, make them viable candidates for development as L-type calcium channel blockers. Further investigation is required to specifically elucidate the activity and mechanism of this compound and its close analogs on these channels.

Interaction with Gamma-Aminobutyric Acid (GABA) Transporters (e.g., GAT-1)

Analogs incorporating the 3-methylthiophen-2-yl moiety have demonstrated significant interaction with GABA transporters, particularly GAT-1. nih.gov GABA transporters are crucial for regulating the concentration of the neurotransmitter GABA in the synaptic cleft. nih.govsigmaaldrich.com The inhibition of these transporters, especially GAT-1, can prolong the action of GABA, leading to potential therapeutic effects. sigmaaldrich.com

A notable example is a derivative of (S)-2-pyrrolidineacetic acid substituted with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl group at the nitrogen atom. This compound exhibited potent inhibitory activity at the GAT-1 protein with an IC₅₀ value of 0.343 µM. nih.gov This finding highlights the significant contribution of the di(3-methylthiophen-2-yl) substructure to high-affinity binding and inhibition of GAT-1. nih.gov The interaction of such compounds with GAT-1 is often competitive with GABA, especially in the presence of sodium ions, which are essential for the transport process. nih.gov The structural features of these thiophene derivatives allow them to fit into the transporter's binding pocket, interfering with the normal reuptake of GABA. nih.govnih.gov

Table 1: GAT-1 Inhibition by a this compound Analog

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| (S)-2-pyrrolidineacetic acid derivative with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl group | GAT-1 | 0.343 |

Data sourced from a study on potent GABA uptake inhibitors. nih.gov

Enzyme Inhibition Profiles

Butyrylcholinesterase (BChE) Inhibition

Derivatives based on the acetamide (B32628) scaffold have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. nih.govnih.gov BChE levels are known to increase in the brains of Alzheimer's patients, making it a valuable therapeutic target. nih.gov

In a study focused on substituted acetamide derivatives, compound 8c emerged as a potent BChE inhibitor with an IC₅₀ value of 3.94 µM. nih.govnih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further suggested that it interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov While this study did not specifically test this compound, the findings for related acetamide structures underscore the potential of this chemical class to produce effective BChE inhibitors. nih.govnih.gov Similarly, resveratrol-thiophene hybrids have also shown excellent inhibitory activity against BChE, with one derivative exhibiting an IC₅₀ of 4.6 µM. mdpi.com

Table 2: BChE Inhibition by an Acetamide Derivative

| Compound | Target | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Compound 8c (substituted acetamide) | BChE | 3.94 | Mixed-type |

Data from a study on substituted acetamide derivatives as BChE inhibitors. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, thereby amplifying local glucocorticoid action. nih.govnih.govnih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic diseases, including type 2 diabetes. nih.govmdpi.com

Analogs of 2-amino acetamide have been developed as potent and selective inhibitors of 11β-HSD1. nih.gov For example, a series of E-5-hydroxy-2-adamantamine inhibitors, derived from a 2-amino-N-(adamant-2-yl) acetamide scaffold, showed high potency against human, mouse, and rat 11β-HSD1. nih.gov These compounds demonstrated good cellular potency and improved metabolic stability. nih.gov Although specific IC₅₀ values for a 3-methylthiophen-2-yl derivative were not provided in the cited study, the research confirms that the adamantane-acetamide core structure is a viable platform for creating effective 11β-HSD1 inhibitors. nih.gov The development of selective inhibitors for 11β-HSD1 over the related 11β-HSD2 isoform is critical, and various thiazole (B1198619) derivatives have also been explored for this purpose. researchgate.netijbs.com

Urease Inhibition and Binding to Non-Metallic Active Sites

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov The inhibition of urease is an attractive strategy for combating ureolytic bacterial infections. frontiersin.org Thiophene-containing compounds have been reported as potent urease inhibitors. frontiersin.org

A series of thioxothiazolidinyl-acetamide derivatives demonstrated significant urease inhibition, with IC₅₀ values ranging from 1.473 to 9.274 µM. nih.govresearchgate.net The most active compound, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide (6i ), had an IC₅₀ of 1.473 µM. nih.govresearchgate.net Molecular docking studies revealed that these inhibitors interact with crucial residues in the urease active site, which contains two nickel ions. nih.gov The interactions involve both hydrophobic contacts and hydrogen bonding, with the amide group playing a key role in chelating the nickel ions. nih.gov Another study on morpholine-thiophene hybrid thiosemicarbazones also identified potent urease inhibitors, with the lead compound showing an IC₅₀ value of 3.80 µM and exhibiting an uncompetitive mode of inhibition. frontiersin.org These findings highlight the potential of thiophene-acetamide based structures to effectively inhibit urease by interacting with its dinuclear nickel center. frontiersin.orgnih.gov

Table 3: Urease Inhibition by Thiophene-Containing Analogs

| Compound Class/Derivative | IC₅₀ (µM) | Standard |

|---|---|---|

| Thioxothiazolidinyl-acetamides (6a-o) | 1.473 - 9.274 | Hydroxyurea (100.21) |

| Morpholine-thiophene thiosemicarbazone (5g) | 3.80 | Thiourea (22.31) |

Data compiled from studies on novel urease inhibitors. frontiersin.orgnih.govresearchgate.net

Bacterial Aminoacyl-tRNA Synthetase (aaRS) Inhibition (e.g., Leucyl-tRNA Synthetase, LeuRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes for protein biosynthesis, making them attractive targets for antimicrobial agents. nih.govrsc.org Leucyl-tRNA synthetase (LeuRS), in particular, has been the focus of inhibitor development. nih.govnih.gov These inhibitors often work by mimicking reaction intermediates or by binding to the active site, thereby halting protein synthesis. nih.govnih.gov

Benzoxaboroles are a class of compounds known to inhibit LeuRS by forming a stable adduct with tRNA(Leu) in the enzyme's active site. nih.govresearchgate.net For instance, the benzoxaborole epetraborole (B1504100) shows time-dependent inhibition of E. coli LeuRS, with its IC₅₀ value decreasing from 38 nM to 3 nM after preincubation with the enzyme. nih.gov While research specifically on this compound as a LeuRS inhibitor is limited, the broader field of aaRS inhibitors includes a wide variety of chemical scaffolds. nih.govnih.gov The structural differences between prokaryotic and eukaryotic aaRS enzymes allow for the development of selective inhibitors with minimal effects on the human host. rsc.org The development of compounds that can inhibit these essential bacterial enzymes remains a promising avenue for new antibiotics. rsc.orgnih.gov

Antiproliferative and Antitumor Activities

Thiophene-containing compounds, particularly those with an acetamide moiety, have been a significant focus of research in the development of novel anticancer agents. mdpi.comresearchgate.net These scaffolds are recognized for their diverse pharmacological potential, including potent cytotoxic effects against various human cancer cell lines. nih.gov

A range of 2-aminothiophene derivatives have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. Research has consistently shown that these compounds can inhibit the growth of tumors originating from different tissues.

Specifically, studies have evaluated the cytotoxicity of novel thiophene derivatives against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system (CNS) cancer (SF-268) cell lines. research-nexus.netresearchgate.netekb.eg In one such study, several newly synthesized thiophene derivatives showed potent activity, with compounds designated as 3 , 5 , 9c , 11 , 13a , 13c , 17 , and 19b being the most active against all three cell lines. researchgate.net The growth inhibitory concentrations (GI₅₀) for some of these compounds were found to be in the nanomolar range, indicating high potency. researchgate.net For instance, compound 9c exhibited a GI₅₀ of 0.01 µM across all three cell lines, a potency greater than the standard chemotherapeutic drug doxorubicin (B1662922) in the same assay. researchgate.net

Similarly, other research efforts have synthesized and tested 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, finding several compounds with high cytotoxic activity against MCF-7, SF-268, and NCI-H460 cell lines, with some IC₅₀ values being lower than that of doxorubicin. ekb.eg The evaluation of thiophene derivatives synthesized from acetoacetanilide (B1666496) also identified compounds with optimal cytotoxic effects against this same panel of cancer cells. research-nexus.netresearchgate.net

In addition to these, thiophene derivatives have been tested against hepatocellular carcinoma (HepG2) cells. A series of thiophene carboxamide derivatives showed biomimetic properties to the known anticancer agent Combretastatin A-4, with compounds 2b and 2e being the most active against the Hep3B cancer cell line, a model similar to HepG2. mdpi.com Another study found that N-(thienyl)-2-chloroacetamide derivatives exhibited moderate to high cytotoxic effects against both HepG2 and MCF-7 cell lines. semanticscholar.org Furthermore, a series of synthesized thiophene derivatives (TPs) showed significant antitumor activity in HepG2 cells, with one compound, TP 5 , displaying higher activity than the conventional drug paclitaxel. nih.gov

Table 1: Cytotoxicity (GI₅₀ in µM) of Selected Thiophene Analogs Against Human Cancer Cell Lines Data sourced from a study on thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile. researchgate.net

| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |

|---|---|---|---|

| 3 | 0.02 | 0.01 | 0.02 |

| 4 | 18.1 | 12.3 | 11.3 |

| 9c | 0.01 | 0.01 | 0.01 |

| 15 | 32.0 | 40.0 | 10.5 |

| 19a | 10.6 | 8.5 | 6.7 |

| Doxorubicin (Reference) | 0.04 | 0.09 | 0.09 |

Beyond their intrinsic cytotoxic activity, certain thiophene analogs have been shown to enhance the efficacy of existing chemotherapeutic drugs. This sensitization can overcome drug resistance and improve treatment outcomes.

A study investigating a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides found that one analog, compound 4b , could sensitize HepG2 cancer cells to the effects of sorafenib. semanticscholar.org Pretreatment of the liver cancer cells with compound 4b resulted in a significant reduction in the IC₅₀ value of sorafenib, from 3.9 µM to 0.5 µM, demonstrating a synergistic effect. semanticscholar.org This finding suggests that such thiophene derivatives could be developed as combination therapy agents to augment the activity of established anticancer drugs. semanticscholar.org

Antioxidant Activity (e.g., ABTS Method)

The antioxidant potential of 2-aminothiophene acetamide analogs has been evaluated using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. mdpi.comresearchgate.netnih.gov This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a key indicator of antioxidant activity. nih.govnih.gov The assay is versatile, applicable to both hydrophilic and lipophilic antioxidants, and relies on the direct generation of the ABTS radical, which is then reduced by hydrogen-donating antioxidants. researchgate.netCurrent time information in San Francisco, CA, US.

In a study focused on a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) , an ABTS antioxidant assay was employed to determine its in vitro antioxidant capacity. mdpi.com The results indicated that the compound exhibited moderate antioxidant activity. mdpi.com This capacity to neutralize free radicals suggests a potential role for these compounds in mitigating oxidative stress, a process implicated in various pathologies.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Analogs of this compound have been screened for their ability to inhibit the growth of various bacterial pathogens. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry known to confer a wide range of biological activities, including antimicrobial effects.

Research into novel acetamide derivatives has demonstrated their potential against both Gram-positive and Gram-negative bacteria. In one study, synthesized derivatives exhibited a spectrum of activity from moderate to good, with some compounds showing minimum inhibitory concentration (MIC) values comparable to the standard antibiotic levofloxacin. The study also noted that Gram-positive strains appeared to be more susceptible to the action of the active compounds.

Similarly, the antimicrobial properties of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) were investigated using a microdilution method. mdpi.com The findings revealed that the molecule possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacterial strains. mdpi.com

Adenosine (B11128) Receptor Agonism (e.g., A2B Adenosine Receptor)

Adenosine receptors, particularly the A2B subtype (A2B AR), are involved in various physiological processes and represent a therapeutic target for conditions like coronary artery disease. nih.govresearch-nexus.net The development of potent and selective agonists for the A2B AR has been a focus of research, though it has proven challenging. research-nexus.net

While not thiophene-based, certain acetamide derivatives have emerged as potent agonists for the A2B AR. research-nexus.netsemanticscholar.org A notable example is the non-ribose ligand 2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-ylsulfanyl]acetamide (BAY-60-6583) . research-nexus.netsemanticscholar.org This compound has been identified as a potent and selective A2B AR agonist with an EC₅₀ value of 3 nM and is being investigated for its therapeutic potential in treating coronary artery disorders. research-nexus.netsemanticscholar.org The activity of such acetamide-containing molecules highlights the potential for this chemical class to interact with adenosine receptors, suggesting that related thiophene acetamide structures could be explored for similar activity.

Preclinical Efficacy and Pharmacodynamics of 2 Amino 2 3 Methylthiophen 2 Yl Acetamide Analogs in Non Human Models

Evaluation of Anticonvulsant Efficacy in Animal Seizure Models

The anticonvulsant potential of these thiophene (B33073) derivatives was assessed using a battery of well-established animal seizure models, including the Maximal Electroshock Seizure (MES) test, the 6 Hz psychomotor seizure test, and the subcutaneous pentylenetetrazole (scPTZ) seizure test.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures. In an initial screening, several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated protective effects against MES-induced seizures in mice.

Notably, compound 3 (1-(morpholin-4-ylpropyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione) showed 100% efficacy at both 0.5 and 4-hour time points. Compounds 1 , 2 , 4 , 6 , and 9 also exhibited protection in the MES test. Further quantitative analysis determined the median effective dose (ED₅₀) for the most active compounds.

| Compound | ED₅₀ (mg/kg) |

|---|---|

| Compound 3 | 20.3 |

| Compound 4 | 56.6 |

| Compound 9 | 60.1 |

Data sourced from research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives.

6 Hz Psychomotor Seizure Test

Compounds that showed promise in the MES screen were further evaluated in the 6 Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures. All tested compounds derived from the initial MES screen displayed protective activity against 6 Hz-induced seizures.

Compound 3 was again the most potent, protecting 100% of the animals at a dose of 30 mg/kg at both 0.5 and 4-hour intervals. Compounds 4 and 9 also demonstrated strong protective effects in this model. The ED₅₀ values underscore the potency of these analogs in this specific seizure model.

| Compound | ED₅₀ (mg/kg) |

|---|---|

| Compound 3 | 17.5 |

| Compound 4 | 27.2 |

| Compound 9 | 41.5 |

Data sourced from research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against absence seizures. In the initial screening of the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, most compounds showed limited activity. Only compound 3 exhibited a weak protective effect, with 25% protection at the 4-hour time point. Similarly, studies on related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also showed that a lead compound, 33 , significantly prolonged the latency to the first seizure in the scPTZ model.

Assessment of Antinociceptive Activity in Animal Pain Models

The analgesic potential of these analogs was investigated, as antiseizure medications are often effective in treating various pain conditions. nih.gov

Hot Plate Test

While detailed data from the hot plate test for this specific class of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione analogs is not extensively documented in the provided search results, related research on antinociceptive agents often employs this model to evaluate central analgesic effects. For instance, in studies of other heterocyclic compounds, the hot plate test has been used to demonstrate significant antinociceptive activity. The test measures the reaction time of an animal to a thermal stimulus, indicating the central pain-relieving efficacy of a compound.

Writhing Test

The writhing test, which induces visceral pain via an intraperitoneal injection of acetic acid, was used for a preliminary assessment of analgesic activity. All tested 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant analgesic effects in this model.

Compound 3 was identified as the most potent analgesic among the series, exhibiting the lowest ED₅₀ value. This indicates a strong peripheral analgesic effect for this class of compounds. nih.gov

| Compound | ED₅₀ (mg/kg) |

|---|---|

| Compound 3 | 3.6 |

Data reflects the most potent compound from a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives.

Further studies on selected compounds from this series in a formalin-induced tonic pain model confirmed their antinociceptive effects, with compounds 3 , 6 , and 9 showing significant activity. nih.gov

Affinity for TRPV1 Receptor in Analgesic Mechanism Investigations

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain signaling and a significant target for the development of new analgesics. nih.govmdpi.com While direct studies on the affinity of 2-Amino-2-(3-methylthiophen-2-yl)acetamide for the TRPV1 receptor are not extensively documented, the broader class of thiophene and acetamide (B32628) derivatives has been investigated for analgesic properties.

Research into various acetamide derivatives has revealed potential analgesic and anti-inflammatory activities. nih.gov For instance, the well-known analgesic, acetaminophen (B1664979), is metabolized in the brain to a compound, AM404, which acts as a potent activator of TRPV1 receptors, contributing to its pain-relieving effects. nih.gov This metabolic activation pathway highlights a potential mechanism for other acetamide-containing compounds. Studies have shown that the antinociceptive effect of acetaminophen is absent in mice lacking the TRPV1 receptor, underscoring the importance of this receptor in its mechanism of action. nih.gov

Furthermore, various thiophene carboxamide and acetamide derivatives have been synthesized and evaluated for analgesic and anti-inflammatory effects. researchgate.netnih.govnih.govresearchgate.net These compounds have been shown to act by inhibiting cyclooxygenase-2 (COX-2) and reducing levels of prostaglandin-E2, which are critical mediators of inflammation and pain. nih.gov Although this mechanism is distinct from direct TRPV1 agonism, it represents a common pathway for the analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The development of partial TRPV1 agonists is also being explored as a strategy to achieve pain relief with fewer side effects than full agonists like capsaicin. nih.gov

The analgesic potential of thiophene derivatives is well-documented, with many compounds showing promise in preclinical models. researchgate.netmdpi.com This suggests that analogs of this compound could warrant investigation for their effects on pain pathways, including potential interactions with the TRPV1 receptor or related targets.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Thiophene and Acetamide Derivatives

| Compound/Derivative Class | Mechanism of Action/Key Finding | Model/Assay | Reference |

| Acetaminophen | Metabolized to AM404, a TRPV1 agonist in the brain. | Mouse formalin, tail immersion, and von Frey tests. | nih.gov |

| Bromo-benzothiophene carboxamides | Attenuated nociception and inflammation by selectively inhibiting COX-2. | In vivo analgesic and anti-inflammatory models. | nih.gov |

| Nonacidic thiophene derivatives | Showed higher analgesic activity than indomethacin (B1671933) and celecoxib. | In vivo analgesic testing. | researchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Exhibited anticancer, anti-inflammatory, and analgesic activities. | In vivo and in vitro models. | nih.gov |

Pharmacodynamic Modulation of Neurotransmitter Systems in Animal Models (e.g., GABA Reuptake Inhibition)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its modulation is a key strategy for treating various neurological and psychiatric disorders. The pharmacodynamic effects of thiophene acetamide analogs include interactions with the GABAergic system, particularly through the inhibition of GABA reuptake.

A prominent example of a thiophene-containing compound that modulates the GABA system is Tiagabine. Tiagabine, which incorporates a di-(3-methylthien-2-yl) moiety, is a selective GABA reuptake inhibitor. By blocking the GABA transporter 1 (GAT-1), Tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action underlies its use as an anticonvulsant.

In preclinical studies using animal models of reflex epilepsy, Tiagabine has demonstrated significant anticonvulsant effects. In genetically epilepsy-prone rats, Tiagabine was effective against sound-induced seizures. Furthermore, in the non-human primate Papio papio, Tiagabine was shown to reduce photically induced myoclonic seizures. These findings in animal models supported the therapeutic potential of GABA uptake inhibitors for epilepsy.

The successful clinical application of Tiagabine illustrates the potential for other thiophene-based compounds to modulate neurotransmitter systems. The structural similarities between Tiagabine and this compound suggest that analogs of the latter could also exhibit activity at GABA transporters or other neurotransmitter systems, warranting further investigation in appropriate animal models.

Veterinary Insecticidal Potential and Mechanism of Action (e.g., Interference with GABA-Gated Chloride Ion Channels for Fluralaner Intermediates)

Beyond human therapeutics, thiophene derivatives and their precursors have significant applications in veterinary medicine, particularly as insecticides. The compound this compound serves as a potential intermediate in the synthesis of isoxazoline (B3343090) ectoparasiticides, such as Fluralaner.

Fluralaner exhibits potent insecticidal and acaricidal activity and is widely used in veterinary medicine to control flea and tick infestations in dogs and cats. Its mechanism of action involves the non-competitive antagonism of ligand-gated chloride channels, primarily GABA-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls) in arthropods.

The binding of Fluralaner to these receptors blocks the influx of chloride ions into the neuron. This inhibition of the inhibitory GABAergic neurotransmission leads to hyperexcitation, paralysis, and ultimately the death of the target arthropod. Studies have shown that Fluralaner's inhibitory action is state-dependent, meaning it binds more effectively when the GABA receptor is in an activated state. This suggests that Fluralaner may access its binding site within the transmembrane domain of the receptor channel in a stepwise manner.

The high selectivity of Fluralaner for invertebrate GABA receptors over mammalian receptors contributes to its favorable safety profile in veterinary use. The synthesis of such complex molecules relies on the availability of specific chemical building blocks, and this compound represents a key structural motif that can be incorporated into these potent insecticides.

Table 2: Mechanism of Action of Fluralaner

| Feature | Description | Reference |

| Target | GABA-gated chloride channels (GABACls) and Glutamate-gated chloride channels (GluCls) in arthropods. | |

| Mechanism | Non-competitive antagonist, blocking chloride ion influx. | |

| Effect | Inhibition of inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the insect. | |

| Binding Characteristics | State-dependent inhibition, preferentially binding to the activated state of the receptor. |

Preclinical Pharmacokinetic and Pharmacodynamic Studies (e.g., PET studies in non-human primates for related thiophene-acetamide structures)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its effect on the body. For compounds targeting the central nervous system, Positron Emission Tomography (PET) imaging in non-human primates is a powerful tool to assess brain penetration and target engagement in vivo.

While specific PET studies on this compound are not publicly available, research on related thiophene-containing structures highlights the utility of this technology. For example, PET radioligands containing a dibenzo[b,d]thiophene core, such as [¹⁸F]ASEM and [¹⁸F]DBT-10, have been evaluated in rhesus monkeys to image and quantify α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) in the brain. mdpi.com These studies provide valuable information on the kinetic properties of the radiotracers, their distribution in different brain regions, and their ability to be displaced by other compounds targeting the same receptor. mdpi.com Such data are essential for confirming that a drug candidate reaches its intended target in the brain at clinically relevant concentrations. mdpi.com

In addition to PET studies, other preclinical PK assessments are vital. For instance, studies on various thiophene derivatives have evaluated their metabolic stability using liver microsomes and their potential for cardiotoxicity by assessing inhibition of hERG channels. nih.gov The ability of a compound to cross the blood-brain barrier is another critical parameter that can be predicted and measured in preclinical models. nih.gov

Pharmacokinetic and pharmacodynamic studies in non-human primates are often considered more predictive of human outcomes than studies in rodents. acs.org These models allow for the investigation of a compound's effects on physiological parameters and can help establish a dose-response relationship before moving into human clinical trials. acs.org For any thiophene-acetamide analog intended for CNS applications, a thorough preclinical PK/PD evaluation, potentially including PET imaging in non-human primates, would be a critical step in its development pathway. mdpi.comacs.org

Table 3: Examples of Preclinical PK/PD Studies on Thiophene-Related Compounds

| Compound/Radioligand | Study Type | Animal Model | Key Findings | Reference |

| [¹⁸F]ASEM and [¹⁸F]DBT-10 | PET Imaging | Rhesus Monkeys | Compared kinetic profiles for imaging α7 nAChRs in the brain. [¹⁸F]ASEM was confirmed as a suitable radiotracer for quantifying these receptors. | mdpi.com |

| Various Thiophene Derivatives | In vitro ADME | Mouse and Human Liver Microsomes | Assessed metabolic stability (half-life, intrinsic clearance) and potential for cardiotoxicity (hERG inhibition). | nih.gov |

| General Stimulants | PET Imaging | Non-human Primates | Characterized enduring changes in brain chemistry associated with chronic drug exposure and evaluated drug occupancy at specific brain targets. | acs.org |

Structure Activity Relationship Sar of 2 Amino 2 3 Methylthiophen 2 Yl Acetamide and Its Derivatives

Influence of Thiophene (B33073) Ring Substitution on Biological Activity

The substitution pattern on the thiophene ring is a critical determinant of the biological activity of 2-Amino-2-(3-methylthiophen-2-yl)acetamide derivatives. The nature and position of these substituents can profoundly impact the compound's interaction with biological targets.

Positional Effects of the Methyl Group and Other Substituents on Activity

The position of the methyl group on the thiophene ring plays a crucial role in modulating the biological activity of this class of compounds. Theoretical studies on the reaction of methylthiophene with molecular oxygen have shown that the alkylation of the thiophene ring can lower the energy barrier for addition reactions, suggesting that the position of the methyl group can influence the reactivity and stability of the compound. researchgate.net The inductive effect of methyl groups can enhance the stability of coordinated thiophene ligands. researchgate.net While direct comparative studies on the positional isomers of the methyl group in this compound are not extensively documented in the available literature, research on related thiophene derivatives underscores the importance of substituent placement. For instance, in a series of benzothiophene (B83047) derivatives, the addition of a methyl substituent at the C-5 position of the thiophene ring produced numerous effective Nampt inhibitors. researchgate.net This highlights that even minor changes in the substitution pattern can lead to significant variations in biological efficacy.

Impact of Functional Group Introduction (e.g., hydroxyl, amino) on Antioxidant and Antibacterial Activity

The introduction of functional groups such as hydroxyl (-OH) and amino (-NH2) at the 3-position of the thiophene ring has a marked effect on the antioxidant and antibacterial properties of thiophene-2-carboxamide derivatives.

A study comparing 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives revealed that the amino-substituted compounds (7a-c) exhibited the most potent antioxidant and antibacterial activities. nih.gov The enhanced antioxidant capacity of the amino derivatives is attributed to the electron-donating nature of the amino group, which increases the resonating electrons on the thiophene ring and facilitates the trapping of peroxide radicals. nih.gov In contrast, the 3-methyl derivatives (5a-c) showed the lowest activity. nih.gov The hydroxyl-substituted derivatives (3a-c) displayed moderate activity, which was higher than their methyl counterparts, possibly due to an increase in the compound's solubility. nih.gov

The antibacterial activity followed a similar trend, with the 3-amino derivatives showing the highest potency against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. nih.gov For instance, amino thiophene-2-carboxamide 7b, which contains a methoxy (B1213986) group, demonstrated excellent activity against several bacterial strains. nih.gov

Table 1: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives

| Compound ID | 3-Substituent | Antioxidant Activity (% Inhibition) |

| 7a | -NH2 | 62.0% |

| 7b | -NH2 | 48.0% |

| 7c | -NH2 | 46.9% |

| 3a | -OH | 54.9% |

| 3b | -OH | 45.2% |

| 3c | -OH | 28.4% |

| 5a | -CH3 | 22.9% |

| 5b | -CH3 | 18.5% |

| 5c | -CH3 | 12.0% |

| Ascorbic Acid | - | 88.44% |

Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov

Table 2: Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives (Activity Index %)

| Compound ID | 3-Substituent | E. coli | P. aeruginosa | S. aureus | B. subtilis |

| 7a | -NH2 | 48.0 | 65.2 | 66.7 | 73.9 |

| 7b | -NH2 | 64.0 | 86.9 | 83.3 | 82.6 |

| 7c | -NH2 | 40.0 | 73.9 | 66.7 | 73.9 |

| 3b | -OH | - | 78.3 | 70.8 | 78.3 |

| 5a | -CH3 | No Activity | 13.0 | 16.7 | 26.1 |

Data represents the activity index (%) compared to a standard antibiotic. nih.gov

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The acetamide moiety is a crucial component of the this compound structure, playing a significant role in its interaction with biological targets through hydrogen bonding and by providing a scaffold for further derivatization.

Importance of the Alpha-Amino Group and its Contribution to Activity

The alpha-amino group is a key functional group that significantly contributes to the biological activity of these compounds. Studies on various 2-aminothiophene derivatives have highlighted the importance of this group for their antimicrobial and antioxidant properties. nih.gov The presence of a free amino group can enhance the antioxidant capacity of the molecule. nih.gov In related structures, the introduction of an amino group at the ortho position of a benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cells. ncku.edu.tw This suggests that the alpha-amino group in this compound is likely a critical pharmacophore for its biological effects. Furthermore, research on aminocarbonitrile derivatives of thiophene has shown a significant increase in antiradical capacity compared to the parent thiophene, with the amino group being a primary reason for this enhancement. mdpi.com

Effects of N-Substitution on the Acetamide Group

Modification of the acetamide nitrogen through N-substitution can have a profound impact on the biological activity of the resulting derivatives. While specific data on N-substituted derivatives of this compound is limited, studies on other acetamide-containing compounds provide valuable insights. For instance, in a series of substituted acetamide derivatives investigated as butyrylcholinesterase inhibitors, N-methyl substitution was found to play a prominent role in maintaining inhibitory activity. nih.gov Conversely, in other systems, N-substitution can lead to a decrease in activity, indicating that the effect is highly dependent on the specific scaffold and the nature of the substituent. nih.gov The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives has been explored to generate compounds with antifungal activity. This suggests that N-substitution on the acetamide group of this compound could be a viable strategy to modulate its biological profile, although empirical data is needed to confirm this.

Spatial Orientation, Conformational Preferences, and Stereochemistry in Activity

Crystallographic studies of a related compound, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, reveal important conformational features. nih.govresearchgate.net In this molecule, the 2-aminoacetamide unit is approximately planar. nih.govresearchgate.net The central thiophene ring and the 2-aminoacetamide unit are nearly co-planar. nih.govresearchgate.net An intramolecular hydrogen bond between the amide nitrogen and the carbonyl oxygen helps to generate a stable S(6) ring motif, which can lock the conformation of the side chain. nih.govresearchgate.net The orientation of substituents on the thiophene ring, such as the ethyl group in the analyzed crystal structure, is defined by specific torsion angles, indicating a preferred conformation. nih.govresearchgate.net

These findings suggest that for this compound, the relative orientation of the 3-methyl group and the acetamide side chain with respect to the thiophene ring is likely to be a key determinant of its biological activity. The molecule's ability to adopt a specific, low-energy conformation will be crucial for effective binding to its biological target. The stereochemistry at the chiral alpha-carbon of the acetamide moiety is also expected to be a significant factor, as different stereoisomers can exhibit distinct biological activities.

Patent Landscape and Future Research Directions for 2 Amino 2 3 Methylthiophen 2 Yl Acetamide Analogs

Analysis of Existing Patent Applications Featuring 2-Amino-Acetamide-Thiophene Scaffolds and Related Compounds

The 2-aminothiophene moiety is a key structural component in many biologically active compounds, leading to its frequent appearance in patent literature. researchgate.net While specific patents for "2-Amino-2-(3-methylthiophen-2-yl)acetamide" are not prominently detailed in public databases, numerous patents cover the broader class of 2-amino-acetamide-thiophene scaffolds.